2-(8-Ethynyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[8-ethynyl-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a complex organic compound known for its unique structural features and reactivity. This compound is part of the dioxaborolane family, which is characterized by the presence of a boron atom within a dioxaborolane ring. The compound’s structure includes a naphthalene ring substituted with an ethynyl group and a methoxymethoxy group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-ethynyl-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, a naphthalene derivative, is functionalized with an ethynyl group and a methoxymethoxy group through a series of substitution reactions.
Formation of the Dioxaborolane Ring: The functionalized naphthalene derivative is then reacted with a boronic acid or boronate ester under specific conditions to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[8-ethynyl-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethynyl and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted naphthalene derivatives.
Scientific Research Applications
2-[8-ethynyl-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[8-ethynyl-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can modulate biological pathways and processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
Uniqueness
2-[8-ethynyl-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its specific substitution pattern on the naphthalene ring and the presence of the dioxaborolane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
Properties
Molecular Formula |
C20H23BO4 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[8-ethynyl-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H23BO4/c1-7-14-9-8-10-15-11-16(23-13-22-6)12-17(18(14)15)21-24-19(2,3)20(4,5)25-21/h1,8-12H,13H2,2-6H3 |
InChI Key |
MWKTWJBBEJDJBK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C)OCOC |
Origin of Product |
United States |
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